ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h7-10H,4-6,11-15H2,1-3H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXLPQOZGEDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and benzoyl groups. The final step involves the addition of the ethyl ester group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-carbamoyl-2-[[4-(methylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- Ethyl 3-carbamoyl-2-[[4-(ethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Uniqueness
Ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is unique due to the presence of the dipropylsulfamoyl group, which imparts specific chemical and biological properties
Biological Activity
Ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiplasmodial effects and structure-activity relationships (SAR).
- IUPAC Name : this compound
- CAS Number : 212322-56-0
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
Antiplasmodial Activity
Recent studies have demonstrated that compounds within the thieno[2,3-c]pyridine class exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound in focus has shown promising results in inhibiting the growth of erythrocytic forms of the parasite.
-
Inhibition Studies :
- The compound was evaluated for its effect on the viability of P. falciparum (strain 3D7) at concentrations of 0.3 µM and 3 µM.
- Results indicated that at 3 µM concentration, the compound reduced the viability of the parasites to below 10% of control levels, demonstrating potent antiplasmodial activity with an IC50 value of approximately 199 nM .
-
Selectivity Index :
- The selectivity index (SI) was calculated by comparing the cytotoxicity on human HEK293T cells at a concentration of 30 µM against the antiplasmodial activity. The compound exhibited a favorable SI, indicating a lower toxicity profile compared to its efficacy against P. falciparum.
Structure-Activity Relationship (SAR)
The structural modifications of thieno[2,3-c]pyridine derivatives have been essential in optimizing their biological activity.
- Phenyl Substituents :
- Variations in the substitution pattern at the phenyl rings significantly influenced antiplasmodial activity. Compounds with aromatic substituents on the nitrogen atom of the carboxylic acid amide structure were found to have enhanced efficacy .
- Notably, para-substituted phenyl derivatives showed improved activity compared to ortho-substituted analogs.
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound ID | Concentration (µM) | % Viability Reduction | IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | 0.3 | >90% | 199 | >10 |
| Compound B | 3 | <10% | Not Determined | Not Determined |
| Compound C | 3 | <10% | Not Determined | Not Determined |
Case Studies
A detailed investigation into similar thieno[2,3-c]pyridine derivatives revealed consistent relationships between molecular structure and biological activity. For instance, modifications leading to increased lipophilicity and aromaticity were correlated with enhanced antiplasmodial properties.
Case Study Example
In one study involving various thieno[2,3-c]pyridine derivatives:
Q & A
Q. What are the key synthetic steps and critical reagents required to synthesize this compound?
The synthesis involves a multi-step approach:
- Core formation : Cyclization of thiophene and pyridine precursors to construct the thieno[2,3-c]pyridine core, often using catalysts like ammonium persulfate or sulfonyl chlorides for functionalization .
- Functionalization : Introduction of the dipropylsulfamoyl and carbamoyl groups via nucleophilic acyl substitution or coupling reactions. Reagents such as 4-(N,N-dipropylsulfamoyl)benzoyl chloride are critical for introducing the sulfamoylbenzamido moiety .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing its structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., carbamoyl proton signals at δ 6.5–7.5 ppm) .
- X-ray crystallography : To resolve 3D conformation, bond angles, and intermolecular interactions in the solid state .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% is typical for pharmacological studies) .
Q. How does the compound’s stability vary under different laboratory conditions?
- Thermal stability : Stable at room temperature but degrades above 100°C; avoid prolonged heating during synthesis .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thienopyridine core .
- Hydrolytic sensitivity : The ester group may hydrolyze in aqueous alkaline conditions; use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize cyclization steps using polar aprotic solvents (DMF or DMSO) at 80–100°C .
- Flow chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., sulfamoyl group introduction) and reduce side reactions .
- In-line analytics : Use FTIR or UV-vis monitoring to track reaction progress in real time .
Q. How should contradictory data on biological activity be resolved?
- Dose-response validation : Replicate assays across multiple cell lines or enzymatic models to confirm target specificity (e.g., kinase inhibition vs. off-target effects) .
- Orthogonal assays : Combine biochemical assays (e.g., IC₅₀ measurements) with cellular viability tests (MTT assays) to distinguish direct activity from cytotoxicity .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., morpholino vs. dipropylsulfamoyl derivatives) to identify substituent-dependent trends .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent modulation : Synthesize analogs with modified sulfamoyl (e.g., dimethylsulfamoyl) or carbamoyl groups to assess impact on binding affinity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like cyclooxygenase-2 or EGFR .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfamoyl oxygen) and hydrophobic regions (thienopyridine core) for activity .
Q. What methodologies validate contradictory spectral or crystallographic data?
- Multi-technique corroboration : Cross-validate NMR assignments with HSQC and HMBC experiments. For crystallographic discrepancies, re-refine data with software like SHELXL .
- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies that may skew biological activity results .
- Accelerated stability testing : Use stress conditions (e.g., 40°C/75% RH) to identify degradation products via LC-MS and reconcile stability-related contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
